molecular formula C20H22N2O2 B2484653 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzamide CAS No. 941996-79-8

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzamide

Cat. No. B2484653
CAS RN: 941996-79-8
M. Wt: 322.408
InChI Key: JOMFFMXMINZMAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzamide often involves palladium-catalyzed cyclization processes. For instance, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one, a compound with a related heterocyclic structure, utilizes palladium-catalyzed cyclization, highlighting the efficiency of metal-catalyzed reactions in forming complex quinoline derivatives (Lindahl et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzamide can be determined through various spectroscopic techniques. X-ray diffraction analysis provides detailed insights into the arrangement of atoms within the molecule. For example, a copper(II)-benzoylpyridine-2-quinolinyl hydrazone complex was structurally elucidated, demonstrating the application of X-ray diffraction in understanding molecular conformation and geometry (Tamasi et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives often encompass various functionalization strategies to introduce new substituents or modify existing ones. The reactivity of such compounds can be illustrated by their participation in multi-component reactions, leading to diverse chemical structures with potential biological activities. For example, the facile synthesis of aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones showcases the compound's versatility in undergoing chemical transformations (Kantevari et al., 2011).

Scientific Research Applications

Apoptosis Induction in Cancer Cells

A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, including analogs of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzamide, have been discovered as potent inducers of apoptosis. These compounds are active against cancer cells derived from several human solid tumors, demonstrating the potential for therapeutic applications in oncology (Zhang et al., 2008).

Neurotropic and Psychotropic Properties

Research on novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones has unveiled specific sedative effects and significant anti-amnesic activity. Notably, compounds within this category showed promising anti-anxiety, anti-amnesic, and antihypoxic effects, indicating their potential for further study as psychoactive compounds (Podolsky et al., 2017).

Structural Analysis and Properties

A study focused on the structural aspects of amide-containing isoquinoline derivatives, revealing their interactions with mineral acids to form gels and crystalline salts. These findings contribute to the understanding of the structural behavior of such compounds under various chemical conditions (Karmakar et al., 2007).

Synthesis Techniques

Advancements in synthesis techniques have been made, such as the creation of quinazolin-4(3H)-ones from β-aminoamides and orthoesters, showcasing a methodology for generating heterocyclic compounds that could have broad applications in medicinal chemistry (Gavin et al., 2018).

Antimicrobial and Anti-inflammatory Activities

Compounds structurally related to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzamide have been synthesized and demonstrated to possess antimicrobial and anti-inflammatory activities. This highlights their potential for developing new treatments for infections and inflammatory conditions (Kumar et al., 2014).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-13-9-14(2)11-17(10-13)20(24)21-18-6-7-19-16(12-18)5-4-8-22(19)15(3)23/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMFFMXMINZMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide

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